1,4-Diethylpiperazine-2,5-dione
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Overview
Description
1,4-Diethylpiperazine-2,5-dione is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethylpiperazine-2,5-dione can be synthesized through the acetylation of glycine anhydride. The process involves the following steps:
- Dissolve glycine anhydride in acetic anhydride.
- Heat the solution to 120°C and reflux for 4 hours.
- After the reaction is complete, vacuum concentrate the reaction mixture to obtain an oily substance.
- Dissolve the oily substance in ethyl acetate and filter to remove any salts.
- Vacuum concentrate the filtrate and slowly add petroleum ether while stirring.
- Filter and dry the resulting product to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction times.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1,4-Diethylpiperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antioxidant properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Diethylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is mediated through the stabilization of mitochondrial membranes and the reduction of reactive oxygen species (ROS) production. This is achieved via the IL-6/Nrf2 loop pathway, which promotes cell survival and reduces apoptosis .
Comparison with Similar Compounds
1,4-Diethylpiperazine-2,5-dione can be compared with other similar compounds, such as:
Piperazine-2,5-dione: A simpler derivative with similar chemical properties but lacking the ethyl groups.
1,4-Dimethylpiperazine-2,5-dione: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
1,4-Diacetylpiperazine-2,5-dione: Another derivative with acetyl groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
38927-89-8 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,4-diethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-9-5-8(12)10(4-2)6-7(9)11/h3-6H2,1-2H3 |
InChI Key |
IGXLIXJTSZCBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)N(CC1=O)CC |
Origin of Product |
United States |
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